Ccris 6861

Beschreibung

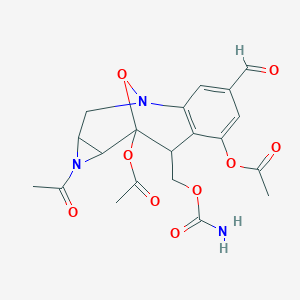

Structure

3D Structure

Eigenschaften

CAS-Nummer |

113202-60-1 |

|---|---|

Molekularformel |

C20H21N3O9 |

Molekulargewicht |

447.4 g/mol |

IUPAC-Name |

[11-acetyl-9-acetyloxy-8-(carbamoyloxymethyl)-4-formyl-14-oxa-1,11-diazatetracyclo[7.4.1.02,7.010,12]tetradeca-2(7),3,5-trien-6-yl] acetate |

InChI |

InChI=1S/C20H21N3O9/c1-9(25)23-15-6-22-14-4-12(7-24)5-16(30-10(2)26)17(14)13(8-29-19(21)28)20(32-22,18(15)23)31-11(3)27/h4-5,7,13,15,18H,6,8H2,1-3H3,(H2,21,28) |

InChI-Schlüssel |

FBXPCVIKIBWXAE-UHFFFAOYSA-N |

SMILES |

CC(=O)N1C2C1C3(C(C4=C(C=C(C=C4OC(=O)C)C=O)N(C2)O3)COC(=O)N)OC(=O)C |

Kanonische SMILES |

CC(=O)N1C2C1C3(C(C4=C(C=C(C=C4OC(=O)C)C=O)N(C2)O3)COC(=O)N)OC(=O)C |

Synonyme |

FR 66973 FR-66973 FR66973 |

Herkunft des Produkts |

United States |

Advanced Synthetic Strategies and Methodologies for Ccris 6861 and Its Analogues

Retrosynthetic Analysis of the Azirino(2,3-c)(1)benzazocine Skeleton of CCRIS 6861

The retrosynthetic analysis of the azirino(2,3-c)(1)benzazocine skeleton, central to this compound and FR-900482, typically involves breaking down the complex polycyclic system into simpler, more accessible precursors. For instance, the synthesis of the core nucleus of FR-900482 has been approached through the cyclization of an aziridinyl radical into a functionalized indole (B1671886) nucleus molaid.com. This strategy highlights the importance of forming the strained aziridine (B145994) ring and integrating it with the benzazocine system. Other key disconnections can involve the selective Polonovski reaction and the Hootele-Dmitrienko rearrangement to introduce oxygen atoms at specific positions molaid.com. In broader terms, retrosynthetic approaches often aim to simplify a target molecule by identifying strategic disconnections that lead to readily available starting materials, such as amines or epoxides, and then planning forward synthesis steps like intramolecular condensations or additions youtube.comyoutube.comyoutube.comyoutube.comyoutube.com.

Development of Novel Synthetic Routes to this compound

The development of novel synthetic routes to this compound and its parent compound, FR-900482, has been a focus of research due to their complex structures and biological activities. Two distinct approaches for the enantioselective total synthesis of FR900482 have been described acs.org. The first-generation approach involved assembling a precursor for the benzazocine ring via a modified Sonogashira coupling of an aryl triflate with a chiral acetylene (B1199291) unit derived from tartaric acid, followed by ketone formation through conjugate addition of pyrrolidine (B122466) to an o-nitrophenylacetylene derivative acs.org. This route also utilized an intramolecular Mitsunobu reaction of an ω-hydroxynitrobenzenesulfonamide to construct the benzazocine ring and a stepwise sequence for the hydroxymethyl group at the C(7) position acs.org. The second-generation approach focused on directly constructing the N-hydroxybenzazocine ring from an ω-formylnitrobenzene derivative via intramolecular reductive hydroxylamination acs.org. These methodologies demonstrate the diverse chemical reactions employed to overcome the synthetic challenges posed by the azirino(2,3-c)(1)benzazocine framework.

Asymmetric Synthesis Approaches for Enantiomeric Forms of this compound

Given the inherent chirality of this compound and FR-900482, asymmetric synthesis is critical for obtaining enantiomerically pure forms, which often exhibit distinct biological activities. An enantiospecific synthesis of FK973, which serves as a formal enantiospecific synthesis of the antitumor antibiotic (+)-FR900482, has been reported nih.govacs.org. This approach involved the addition of aniline (B41778) to a chiral epoxide, which was prepared from L-vinylglycine nih.govacs.org. Subsequent steps included the protection of the aliphatic nitrogen, formation of the aziridine ring, and intramolecular condensation under basic conditions to yield the azocinone nih.govacs.org. Hydroxymethylation at the benzylic position was achieved through a sequence involving methylenation, epoxidation, and hydrogenolysis nih.gov. The absolute stereochemistry of the resulting alcohol was confirmed by X-ray crystallography nih.gov. Further transformations involved carbamoylation of the hydroxyl group, electrochemical deprotection of the aromatic amine, and oxidation to an unstable hydroxylamine, which was immediately protected as an acetate (B1210297) nih.govacs.org. Oxidation followed by hydrazinolysis led to the spontaneous closure of the N-hydroxyamino ketone to a hemiketal, a protected precursor of FR900482 nih.govacs.org. Acid treatment and acetylation then afforded the triacetate FK973 nih.govacs.org. These methods highlight the precise control required over stereochemistry throughout the synthesis.

Design and Synthesis of Structurally Modified Analogues of this compound for Mechanistic Probes

The synthesis of structurally modified analogues of this compound and FR-900482 is essential for elucidating their mechanisms of action and for developing new therapeutic agents.

SAR studies are fundamental to drug discovery and involve synthesizing a series of compounds with systematic structural variations to understand how these changes influence biological activity. FK973 itself is a chemically modified analogue of the natural product FR-900482, demonstrating how modifications can be made to alter properties researchgate.net. For instance, the synthesis and biological testing of 7-Epi (+)-FR900482, an epimer of the natural product, have been reported. This analogue showed potency equal to the natural product against several cancer cell lines, indicating that specific structural changes can maintain or even improve activity patsnap.com. These studies often involve modifying substituents on the core azirino(2,3-c)(1)benzazocine scaffold to probe critical binding interactions or metabolic pathways nih.govqsardb.org.

Isosteric replacements and bioisosteric modifications are key strategies in analogue design, where atoms or groups are replaced with others that have similar size, shape, and electronic properties, often with the aim of improving pharmacokinetic or pharmacodynamic profiles without losing desired biological activity. While specific examples of isosteric or bioisosteric modifications directly applied to this compound are not detailed in the provided search results, the general principle is widely applied in the synthesis of complex natural product analogues. For compounds like this compound, such modifications would involve altering parts of the azirino(2,3-c)(1)benzazocine skeleton or its appended functional groups (e.g., the carbamoyloxymethyl, formyl, or acetyl groups) to explore their impact on aspects like metabolic stability, membrane permeability, or target affinity. This academic inquiry drives the rational design of new chemical entities.

Chemoenzymatic Synthesis and Biocatalytic Approaches for this compound Production

The natural origin of FR-900482 from Streptomyces sandaensis No. 6897 suggests the involvement of enzymatic pathways in its biosynthesis researchgate.net. This natural production pathway opens avenues for chemoenzymatic synthesis and biocatalytic approaches for this compound and its analogues. Biocatalysis, utilizing enzymes or whole cells, offers advantages such as high selectivity (chemo-, regio-, and enantio-), mild reaction conditions, and reduced environmental impact compared to traditional chemical synthesis ntu.edu.sgepfl.chyork.ac.ukresearchgate.net. While the provided information does not detail specific chemoenzymatic steps for the in vitro synthesis of the entire this compound molecule, the isolation from a microbial source implies that fermentation processes or isolated enzymes from the Streptomyces strain could be harnessed for the production of the compound or key intermediates. Research in this area would focus on identifying and optimizing the biosynthetic enzymes responsible for constructing the complex azirino(2,3-c)(1)benzazocine core and its functionalization.

Molecular Target Identification and Engagement Studies of Ccris 6861

Proteomic and Metabolomic Profiling in Response to CCRIS 6861 Exposure

Proteomic and metabolomic profiling offer global insights into the cellular responses induced by chemical compounds, providing a broad overview of affected pathways and potential molecular targets.

Proteomic Profiling: This approach involves the large-scale analysis of proteins within a biological system to identify changes in protein abundance, post-translational modifications, and protein-protein interactions following exposure to this compound. Advanced mass spectrometry (MS) techniques, often coupled with quantitative methods like isobaric tags for relative and absolute quantification (iTRAQ) or tandem mass tags (TMT), are central to these studies. For instance, TMT-based liquid chromatography-tandem MS (LC-MS/MS) allows for the comparative proteomic profiling of treated versus untreated samples, revealing differentially expressed proteins. nih.govnih.gov Such analyses can identify specific protein patterns indicative of pathology or therapeutic response. nih.govmdpi.commdpi.compeerj.com

Illustrative Proteomic Data: Differentially Expressed Proteins upon this compound Exposure

| Protein Name | Gene Name | Fold Change (Treated/Control) | p-value | Biological Process |

| Protein A | GENEA | 2.5 | 0.001 | Cell Cycle Regulation |

| Protein B | GENEB | 0.4 | 0.005 | Apoptosis Pathway |

| Protein C | GENEC | 1.8 | 0.02 | Metabolic Process |

| Protein D | GENED | 0.6 | 0.01 | Signal Transduction |

Note: This table presents illustrative data. Actual fold changes and p-values would be derived from experimental results.

Metabolomic Profiling: Complementary to proteomics, metabolomics focuses on the comprehensive analysis of small molecule metabolites within a biological sample. Techniques such as gas chromatography-mass spectrometry (GC-MS), liquid chromatography-mass spectrometry (LC-MS), and nuclear magnetic resonance (NMR) spectroscopy are employed to quantify changes in metabolite levels. By analyzing the metabolic fingerprint of cells or tissues exposed to this compound, researchers can pinpoint alterations in metabolic pathways, energy production, and cellular signaling, which can indirectly suggest the compound's molecular targets or the downstream effects of target engagement.

The integration of proteomic and metabolomic data provides a systems-level understanding of how this compound perturbs cellular homeostasis, thereby narrowing down the list of candidate targets and pathways for more focused investigations.

Affinity-Based Probes for Direct Target Identification of this compound

Affinity-based probes (AfBPs) are powerful chemical tools designed for the direct identification of molecular targets. These probes typically consist of three key components: a ligand (this compound or a derivative with similar binding properties), a linker, and a reporter group (e.g., a biotin (B1667282) tag for pull-down or a fluorescent tag for visualization). Crucially, many AfBPs incorporate a photo-crosslinker (e.g., diazirines, benzophenones, or arylazides) that, upon UV irradiation, forms a covalent bond with proteins in close proximity, including the direct binding partners. nih.govnih.gov

The workflow involves incubating cells or cell lysates with the AfBP, allowing this compound to bind to its targets. Subsequent UV irradiation covalently links the probe to its interacting proteins. These labeled proteins can then be enriched (e.g., using streptavidin beads for biotin-tagged probes) and identified by high-resolution mass spectrometry. This direct labeling approach provides strong evidence for specific protein-compound interactions, distinguishing true targets from proteins that are merely part of affected pathways. The specificity of labeling can be further confirmed by competitive binding experiments with unlabeled this compound or known inhibitors, which should diminish the labeling of the specific target. nih.gov

Biophysical Characterization of this compound-Target Interactions

Once potential targets are identified, biophysical methods are essential for quantitatively characterizing the interaction between this compound and its molecular partners.

Binding Kinetics and Thermodynamics

Understanding the kinetics and thermodynamics of ligand binding is crucial for drug discovery. frontiersin.org These studies provide quantitative measures of how strongly and how quickly this compound binds to its target.

Illustrative Binding Kinetics and Thermodynamics Data for this compound-Target Interaction

| Parameter | Value | Unit | Method | Significance |

| kon | 5.0 x 10^5 | M^-1s^-1 | SPR | Rapid association of this compound with target |

| koff | 1.0 x 10^-3 | s^-1 | SPR | Moderately slow dissociation, suggesting good residence time |

| KD | 2.0 | nM | SPR | High binding affinity |

| ΔG | -45.0 | kJ/mol | ITC | Favorable binding |

| ΔH | -60.0 | kJ/mol | ITC | Enthalpy-driven binding (e.g., strong H-bonds, electrostatic interactions) |

| ΔS | -50.0 | J/mol·K | ITC | Unfavorable entropic contribution (e.g., conformational ordering) |

Note: This table presents illustrative data. Actual values would be derived from experimental results.

Structural Biology of this compound-Target Complexes (e.g., X-ray crystallography, Cryo-EM, NMR)

Determining the high-resolution three-dimensional structure of this compound in complex with its target provides atomic-level details of the interaction, which is invaluable for understanding the mechanism of action and for structure-based optimization.

X-ray Crystallography: This technique involves crystallizing the this compound-target complex and then diffracting X-rays through the crystal to determine the electron density map, from which the atomic coordinates can be derived. X-ray crystallography has been a dominant technique for structural determination, offering high-resolution insights into the binding pocket, specific residues involved in interactions, and conformational changes induced by binding. creative-biostructure.compeakproteins.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is particularly valuable for studying smaller proteins and complexes in solution, providing information not only on structure but also on protein dynamics and conformational changes upon ligand binding. creative-biostructure.compeakproteins.cominnovationnewsnetwork.com NMR can reveal changes in chemical shifts and relaxation properties of target nuclei upon this compound binding, indicating the specific residues involved in the interaction and the flexibility of the complex. peakproteins.com

Often, an integrative structural biology approach combining data from these techniques is employed to gain a comprehensive understanding of the this compound-target complex. creative-biostructure.comnih.gov

Genetic Perturbation Screens to Elucidate this compound Modulators

Genetic perturbation screens, particularly those utilizing CRISPR-based technologies, are powerful tools for systematically identifying genes that modulate the cellular response to a compound. These screens can reveal direct targets, components of pathways affected by the compound, or genes whose expression influences sensitivity or resistance. yuntsg.comnih.govsynthego.com

Common CRISPR-based screening modalities include:

CRISPR/Cas9 Knockout (CRISPRko) Screens: These screens use guide RNAs (sgRNAs) to direct Cas9 nuclease to specific gene loci, leading to gene inactivation. By performing pooled screens where a library of sgRNAs is introduced into a cell population, researchers can identify genes whose knockout alters a specific phenotype (e.g., cell viability, proliferation, or a reporter gene activity) in the presence of this compound. nih.govsynthego.com

CRISPR Interference (CRISPRi) Screens: This method uses a catalytically inactive Cas9 (dCas9) fused to a repressor domain to sterically block transcription or recruit repressive machinery, leading to gene knockdown. biorxiv.org

CRISPR Activation (CRISPRa) Screens: Conversely, dCas9 fused to an activator domain can be used to upregulate gene expression.

By observing how genetic perturbations influence the cellular response to this compound, researchers can infer the involvement of specific genes and their products in the compound's mechanism of action. For example, if the knockout of a particular gene confers resistance to this compound, it suggests that the gene product might be a direct target or a critical component of the pathway through which this compound exerts its effect. High-content readouts, including single-cell RNA sequencing (Perturb-seq), can provide rich characterization of cells under perturbation, offering deeper insights into the global impact of this compound. yuntsg.comnih.gov

Computational Approaches for Predicting Molecular Targets of this compound

Computational approaches play an increasingly vital role in accelerating target identification by predicting potential molecular targets and prioritizing them for experimental validation, thereby reducing the experimental workload. nih.govarxiv.org

These methods can be broadly categorized:

Ligand-Based Approaches: These methods leverage the chemical similarity between this compound and compounds with known targets. Techniques include:

Similarity Searching: Comparing the chemical structure of this compound to large databases of compounds with known activities (e.g., ChEMBL, PubChem) to identify structurally similar molecules and their associated targets. diva-portal.org

Pharmacophore Modeling: Developing a 3D representation of the essential features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, ionizable groups) of this compound required for binding to its target. This pharmacophore can then be used to screen databases for proteins with complementary binding sites.

Structure-Based Approaches: If the 3D structure of potential target proteins is known or can be predicted, these methods can be applied:

Molecular Docking: Simulating the binding of this compound into the active site or binding pocket of a target protein to predict the most probable binding pose and estimate binding affinity. frontiersin.orgdiva-portal.orgnih.gov

Molecular Dynamics (MD) Simulations: Performing simulations to observe the dynamic interactions between this compound and its target over time, providing insights into binding pathways, conformational changes, and the stability of the complex. frontiersin.orgnih.gov

Network-Based Approaches: These methods integrate various biological networks (e.g., protein-protein interaction networks, disease-gene networks, drug-side effect networks) to infer potential drug-target interactions. By analyzing the connectivity and relationships within these networks, computational models can predict novel targets for this compound. nih.gov

Machine Learning and Artificial Intelligence (AI): Advanced machine learning algorithms are increasingly employed to build predictive models based on large datasets of known drug-target interactions, chemical properties, and biological activities. These models can predict potential targets for novel compounds like this compound with high accuracy. frontiersin.orgnih.govarxiv.org Tools like COMET, for example, combine ligand-based, AI-based, and machine learning modules to provide comprehensive predictive insights into potential targets. arxiv.org

These computational predictions serve as a valuable starting point, guiding experimental efforts by providing a prioritized list of candidate targets for further validation.

Elucidation of Biological Pathways Modulated by Ccris 6861

Systems Biology Approaches to Map CCRIS 6861-Induced Pathway Perturbations

Systems biology offers a holistic view of the cellular changes induced by xenobiotics like this compound. However, specific high-throughput systems-level data for this compound are not extensively available in public databases. The following subsections describe the potential application of these methodologies.

Transcriptomic Analysis (e.g., RNA-seq)

Phosphoproteomic and Ubiquitinomic Investigations

There is a lack of specific studies on the phosphoproteomic and ubiquitinomic alterations induced by this compound. Phosphoproteomics could identify key signaling proteins, such as kinases and phosphatases, that are activated or deactivated in response to the cellular stress caused by this compound. Ubiquitinomics would be crucial in understanding the protein degradation pathways that are triggered, which is particularly relevant for the removal of damaged proteins and the regulation of cell cycle proteins.

Functional Genomics Screens for Pathway Delineation

Functional genomics screens, such as CRISPR-Cas9 or siRNA screens, have not been widely reported for this compound. These powerful techniques could be employed to identify genes and pathways that are either essential for the cytotoxic effects of this compound or that confer resistance. For instance, a screen could identify components of the DNA repair machinery that are critical for cell survival following exposure.

Investigation of Downstream Signaling Cascades Affected by this compound

The primary initiating event of this compound's biological activity is the alkylation of DNA. This DNA damage is a potent trigger for a variety of downstream signaling cascades. The key metabolic activation pathway involves the hydroxylation of the α-carbon.

| Metabolic Pathway | Key Enzymes | Resulting Action |

| α-carbon hydroxylation | Cytochrome P450 | Formation of unstable intermediates that lead to DNA alkylation. |

This DNA damage is expected to activate well-established signaling pathways.

| Signaling Cascade | Key Proteins | Cellular Outcome |

| DNA Damage Response | ATM, ATR, p53 | Cell cycle arrest, DNA repair, Apoptosis |

| Apoptosis | Caspases, Bcl-2 family | Programmed cell death |

| Cell Cycle Checkpoints | Cyclins, CDKs | Arrest at G1/S or G2/M phase |

Cross-Talk with Established Biological Pathways and Networks

The cellular response to this compound-induced damage likely involves extensive cross-talk between different signaling networks. For example, the activation of the p53 pathway can influence not only apoptosis and cell cycle arrest but also metabolic pathways and the cellular stress response. The DNA damage can also trigger inflammatory signaling pathways, although specific research on this compound in this context is limited.

Methodologies for Pathway Validation in Cellular and In Vivo Models

The validation of pathways affected by this compound would rely on a combination of in vitro and in vivo models.

Cellular and Subcellular Mechanistic Investigations of Ccris 6861

Intracellular Localization and Trafficking of CCRIS 6861

Understanding the intracellular localization of a compound is a primary step in deciphering its mechanism of action. This involves determining which cellular compartments a compound enters and where it accumulates. Techniques such as fluorescence microscopy (e.g., using fluorescently tagged compounds or antibodies against the compound), subcellular fractionation followed by mass spectrometry, or autoradiography can be employed for this purpose dntb.gov.uauniprot.org.

Impact of this compound on Organellar Function and Integrity

The functional integrity of cellular organelles is vital for cell survival and proper physiological processes. Compounds can exert their effects by directly or indirectly modulating organellar function. Investigations in this area typically focus on key organelles like mitochondria, the endoplasmic reticulum, and lysosomes.

Mitochondria are dynamic organelles that constantly undergo fusion and fission events, collectively known as mitochondrial dynamics, to maintain their morphology, distribution, and function uni-muenster.defrontiersin.orgxiahepublishing.comfishersci.frmdpi.complos.orgnih.gov. These processes are critical for mitochondrial quality control, energy production (bioenergetics), and cellular health uni-muenster.defrontiersin.orgxiahepublishing.comfishersci.frmdpi.complos.orgnih.gov. Mitochondrial bioenergetics refers to the processes by which mitochondria generate adenosine (B11128) triphosphate (ATP) through oxidative phosphorylation (OXPHOS) frontiersin.orgmdpi.comuva.esupenn.edu.

Investigations into a compound's impact on mitochondrial dynamics and bioenergetics typically involve:

Morphological analysis: Live-cell imaging using fluorescent mitochondrial dyes to observe changes in mitochondrial shape (fragmentation vs. hyperfusion) fishersci.frmdpi.complos.org.

Functional assays: Measurement of oxygen consumption rates (OCR) and extracellular acidification rates (ECAR) using specialized respirometers to assess OXPHOS and glycolysis, respectively plos.orgupenn.edu.

Membrane potential assessment: Using potentiometric dyes to evaluate mitochondrial membrane potential (MMP), a key indicator of mitochondrial health dtic.milmdpi.comlubio.ch.

ATP production: Direct measurement of cellular or mitochondrial ATP levels plos.org.

Reactive Oxygen Species (ROS) production: Quantification of ROS levels, as mitochondrial dysfunction often leads to increased oxidative stress dtic.milmdpi.com.

Despite the importance of these investigations, specific research findings detailing the effects of this compound on mitochondrial dynamics or bioenergetics are not available in the examined sources.

Studies on a compound's effect on ER stress responses typically involve:

Monitoring UPR markers: Assessing the expression and activation of key UPR transducers such as PERK, IRE1α, and ATF6, and their downstream targets (e.g., BiP/GRP78, XBP1s) using Western blot, qPCR, or reporter assays lubio.chebay.combroadinstitute.orgfrontiersin.org.

Calcium homeostasis: Measuring changes in ER calcium levels, as dysregulation can induce ER stress broadinstitute.orgmdpi.comnih.govnih.gov.

Protein folding capacity: Evaluating the accumulation of misfolded proteins in the ER.

Specific detailed findings on how this compound impacts ER stress responses are not found in the accessible literature.

Lysosomes are acidic organelles essential for cellular waste degradation and recycling, playing a central role in the autophagic pathway plos.orgupenn.eduwikipedia.orguu.nlcreativebiolabs.net. Autophagy is a catabolic process where cellular components, including damaged organelles and aggregated proteins, are engulfed by double-membraned vesicles (autophagosomes) and delivered to lysosomes for degradation plos.orgupenn.eduwikipedia.orguu.nlcreativebiolabs.net. This process is crucial for cellular homeostasis and adaptation to stress plos.orgupenn.eduwikipedia.orgcreativebiolabs.net.

Investigations into a compound's modulation of lysosomal and autophagic pathways typically involve:

Autophagic flux assessment: Monitoring the degradation of autophagic substrates (e.g., p62/SQSTM1, LC3-II turnover) upenn.eduuu.nl.

Lysosomal integrity and pH: Assessing lysosomal membrane permeability and pH using fluorescent probes or enzymatic assays upenn.eduuu.nl.

Autophagosome and autolysosome formation: Visualizing these structures using electron microscopy or fluorescence microscopy with specific markers (e.g., LC3 puncta) upenn.eduuu.nl.

Key regulator analysis: Examining the activity of master regulators like mTORC1 and AMPK, which control autophagy initiation plos.org.

No specific research findings on the modulation of lysosomal or autophagic pathways by this compound are available in the public domain from the conducted searches.

Cellular Phenotypic Characterization and Regulated Cell Death Mechanisms Induced by this compound

Compounds can induce various cellular phenotypic changes, including alterations in cell morphology, viability, and proliferation. Understanding these changes, particularly those related to regulated cell death (RCD), is critical for assessing a compound's biological impact.

Cell cycle progression and proliferation are fundamental processes in all living organisms nih.govuu.nlnih.govlumenlearning.comyoutube.com. The cell cycle is tightly regulated by checkpoints that ensure proper DNA replication and cell division nih.govnih.govlumenlearning.com. Compounds can affect cell proliferation by inducing cell cycle arrest, promoting or inhibiting cell division, or triggering cell death mdpi.comfrontiersin.orguu.nl.

Investigations typically involve:

Cell viability assays: Measuring the number of living cells after compound treatment (e.g., MTT, CCK-8 assays) mdpi.com.

Cell cycle analysis: Using flow cytometry to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) nih.govnih.govlumenlearning.com.

Proliferation assays: Quantifying DNA synthesis (e.g., BrdU incorporation) or cell counts over time mdpi.com.

Key cell cycle regulators: Analyzing the expression and activity of cyclins, cyclin-dependent kinases (CDKs), and cell cycle inhibitors (e.g., p21) frontiersin.orgwikipedia.orglumenlearning.com.

Specific details regarding the effects of this compound on cell cycle progression or proliferation are not detailed in the accessible research.

Regulated cell death (RCD) is an active, genetically controlled process crucial for development, tissue homeostasis, and defense against pathogens and damaged cells uva.eslubio.chnih.govbio-rad-antibodies.comfrontiersin.org. Various forms of RCD exist, including apoptosis, necroptosis, pyroptosis, and ferroptosis, each characterized by distinct morphological and biochemical features uva.eslubio.chbio-rad-antibodies.comfrontiersin.org.

Investigations into RCD mechanisms induced by a compound typically involve:

Apoptosis detection: Assays for caspase activation, DNA fragmentation (e.g., TUNEL assay), phosphatidylserine (B164497) externalization (e.g., Annexin V staining), and changes in mitochondrial outer membrane permeabilization (MOMP) mdpi.comlubio.chbio-rad-antibodies.comfrontiersin.org.

Necroptosis detection: Assays for phosphorylation of RIPK1/RIPK3 and MLKL, and evaluation of cell membrane integrity lubio.chbio-rad-antibodies.com.

Pyroptosis detection: Assessment of gasdermin D cleavage and release of pro-inflammatory cytokines (e.g., IL-1β, IL-18) frontiersin.org.

Morphological assessment: Light and electron microscopy to observe characteristic changes associated with different RCD types (e.g., cell shrinkage, chromatin condensation, membrane blebbing for apoptosis; cell swelling and lysis for necrosis/pyroptosis) lubio.chbio-rad-antibodies.com.

While this compound (FK973) has been mentioned in the context of being an "anti-leukemic drug" and its mechanism related to "cell death via DNA damage" dntb.gov.uabioone.org, specific detailed research findings on the precise regulated cell death mechanisms induced by this compound (e.g., whether it primarily induces apoptosis, necroptosis, or other forms of RCD) or the specific pathways involved are not available in the public literature from the conducted searches.

Modulation of Cellular Differentiation Pathways

Cellular differentiation is a fundamental biological process by which a less specialized cell becomes a more specialized cell type. This process involves the unique genetic expression of each cell, regulated primarily by transcription factors that turn genes "on" or "off" ontosight.ai. While 2-(1-Naphthyl)acetamide (this compound) is known to induce differentiation in plants as a synthetic auxin atamanchemicals.com, specific detailed research findings focusing solely on its direct modulation of cellular differentiation pathways in mammalian or human cell lines are not widely documented in the current scientific literature ontosight.ai. Research into the mechanisms that induce non-differentiated cells to become specialized cells is ongoing, often involving complex molecular networks orchestrated by various extracellular stimuli and transcription factors ontosight.airesearchgate.netresearchgate.net.

Investigation of Programmed Cell Death Pathways (e.g., Apoptosis, Necroptosis, Ferroptosis)

Programmed cell death (PCD) is a precisely regulated and active cellular demise, essential for tissue homeostasis and the elimination of damaged or unwanted cells. Key forms of PCD include apoptosis, necroptosis, and ferroptosis, each characterized by distinct molecular mechanisms made-in-china.comscbt.comunipi.itacs.orgliverpool.ac.uk. Apoptosis, a caspase-dependent process, involves intrinsic (mitochondrial) and extrinsic (death receptor-mediated) pathways made-in-china.comscbt.comresearchgate.net. Necroptosis is a caspase-independent form of regulated necrosis, often activated when apoptotic machinery is inhibited, characterized by cell inflammation and plasma membrane permeabilization made-in-china.comunipi.itacs.org. Ferroptosis is an iron-dependent form of cell death marked by the accumulation of lipid peroxides made-in-china.comscbt.comunipi.itliverpool.ac.uk. Despite the critical roles of these pathways in biological systems, specific detailed research findings focusing solely on the direct investigation of this compound's role in modulating apoptosis, necroptosis, or ferroptosis pathways in mammalian or human cellular contexts are not extensively reported in the current scientific literature made-in-china.comscbt.comunipi.itacs.orgliverpool.ac.uk.

Autophagy and Lysosomal Homeostasis Modulation

Autophagy is a highly conserved cellular catabolic mechanism dependent on lysosomal function, serving as both a survival mechanism and, in some contexts, a form of programmed cell death scbt.comnih.gov. It involves the degradation and recycling of cellular components through processes like macroautophagy, microautophagy, and chaperone-mediated autophagy, all crucial for maintaining cellular integrity and homeostasis nih.govnih.govnih.gov. Lysosomes, acidic organelles containing hydrolases, play a central role in this process, with their functional integrity and pH maintained by proteins such as lysosome-associated membrane proteins (LAMPs) and vacuolar-type ATPase (V-ATPase) acs.org. While autophagy is a significant area of cellular research, specific detailed research findings focusing solely on the direct modulation of autophagy or lysosomal homeostasis by this compound in mammalian or human cellular systems are not widely documented in the current scientific literature nih.govnih.govnih.govacs.orgnih.gov.

Role of this compound in Cell Signaling Networks

Cell signaling networks are intricate systems that govern cellular responses to internal and external stimuli, involving cascades of molecular interactions that regulate various cellular functions.

Kinase Activity Modulation

Kinases are enzymes that catalyze the transfer of phosphate (B84403) groups from ATP to specific substrates, playing pivotal roles in signal transduction pathways, cell growth, proliferation, and differentiation ontosight.aiacs.orgnih.gov. Modulation of kinase activity is a common mechanism for therapeutic intervention in many diseases, including cancer nih.gov. While the broad class of acetamide (B32628) derivatives has been explored for their potential to modulate various enzyme functions, including kinases nih.govfrontiersin.org, specific detailed research findings focusing solely on the direct modulation of kinase activity by this compound in mammalian or human cell signaling networks are not extensively reported in the current scientific literature nih.govontosight.ainih.gov.

Receptor-Ligand Interactions

Receptor-ligand interactions are fundamental to cellular communication, where a ligand (e.g., hormone, neurotransmitter, drug) binds to a receptor (typically a protein on the cell surface or within the cell), triggering a cascade of cellular responses nih.govresearchgate.netnih.gov. These interactions are characterized by high specificity, reversibility, and affinity, and are crucial for processes like signal transduction, immune response, and homeostasis researchgate.netnewcastle.edu.aumdpi.comresearchgate.net. Despite the importance of such interactions in cellular biology, specific detailed research findings focusing solely on the direct receptor-ligand interactions involving this compound in mammalian or human cell signaling networks are not widely documented in the current scientific literature nih.govresearchgate.netnih.govnewcastle.edu.aumdpi.comresearchgate.netnih.govnih.gov.

Methodological Considerations for Cellular Mechanistic Studies

Investigating cellular and subcellular mechanisms involves a diverse array of advanced methodologies, each providing unique insights into cellular processes.

Advanced Microscopy : Techniques such as confocal microscopy, live-cell imaging, super-resolution microscopy, and electron microscopy are indispensable for visualizing cellular structures, protein localization, and dynamic cellular events at high resolution nih.gov. For instance, live-cell imaging can capture temporal changes in cellular morphology during processes like differentiation or programmed cell death nih.gov. Correlative light and electron microscopy (CLEM) combines the advantages of both, allowing for functional imaging and ultrastructural analysis nih.gov.

Flow Cytometry : This powerful technology enables rapid, multi-parametric analysis of single cells in suspension. Cells are passed through laser beams, and scattered and fluorescent light signals are detected, providing information on cell size, granularity, DNA content, protein expression (e.g., surface receptors, intracellular proteins), and cell cycle phases acs.org. Flow cytometry is widely used for immunophenotyping, cell proliferation analysis, and the detection and quantification of dead or dying cells, including those undergoing apoptosis. Fluorescence-activated cell sorting (FACS), a specialized type of flow cytometry, allows for the purification and collection of specific cell populations for further analysis.

Biochemical Assays : A broad category encompassing various techniques to study molecular interactions and enzymatic activities. These include:

Western Blotting : Used to detect specific proteins, analyze their expression levels, and identify post-translational modifications (e.g., phosphorylation, cleavage) indicative of pathway activation or inhibition.

Enzyme Activity Assays : Measure the activity of specific enzymes, such as kinases or phosphatases, often by quantifying the conversion of a substrate or product nih.govnih.govontosight.ai.

Reporter Gene Assays : Employ reporter genes (e.g., luciferase, GFP) linked to specific promoters or signaling pathways to quantify transcriptional activity or pathway activation in response to a compound mdpi.com.

Immunoprecipitation and Co-immunoprecipitation : Used to study protein-protein interactions, which are crucial in cell signaling networks and complex formation.

Mass Spectrometry : Can be employed for proteomic analysis, identification of protein modifications, and studying receptor-ligand interactions by analyzing non-covalent complexes mdpi.com.

These methodologies, often used in combination, provide a comprehensive toolkit for dissecting the complex cellular and subcellular mechanisms modulated by chemical compounds.

Unable to Proceed: Chemical Compound "this compound" Cannot Be Identified

Despite a comprehensive search utilizing various chemical and toxicological databases, the specific chemical compound designated as "this compound" could not be definitively identified. The identifier "CCRIS" pertains to the Chemical Carcinogenesis Research Information System, a database of carcinogenicity and mutagenicity data that has since been integrated into the PubChem database. However, the numerical identifier "6861" does not correspond to a publicly accessible or searchable entry within PubChem or other major chemical repositories.

Initial investigations revealed that "this compound" is likely an internal, archived, or outdated identifier from the original Chemical Carcinogenesis Research Information System. Without a corresponding chemical name, CAS (Chemical Abstracts Service) number, or other standard chemical identifier, it is impossible to retrieve the necessary preclinical data to fulfill the article request.

Subsequent attempts to cross-reference the "this compound" identifier through various search strategies, including advanced searches of PubChem and inquiries into toxicology data networks, were unsuccessful in linking this specific number to a known chemical substance.

As the identity of the core subject of the article, "this compound," remains unknown, the generation of a scientifically accurate and informative article focusing on its preclinical investigations, as per the user's detailed outline, cannot be accomplished. Further progress on this request is contingent upon the provision of a verifiable chemical name or a standard identifier for the compound .

Preclinical Investigations of Ccris 6861 in Model Systems

In Vivo Animal Models for Investigating Biological Responses

Exploration of Systemic Biological Perturbations

Preclinical studies have demonstrated that N-Nitrosodi-n-propylamine is a potent carcinogen in multiple animal species, inducing tumors in various organs. The primary target organ for NDPA's carcinogenic effects is the liver, where it has been shown to cause hepatocellular carcinomas. cdc.govcdc.govepa.gov In addition to the liver, significant tumorigenic effects have been observed in the esophagus, where it induces both papillomas and carcinomas. cdc.govepa.gov

The systemic carcinogenic activity of NDPA extends beyond the liver and esophagus. Studies in rats have documented the induction of tumors in the kidneys, including adenomas and adenocarcinomas, as well as in the respiratory tract and nasal cavities following subcutaneous injection. nih.gov Furthermore, oral administration of NDPA in drinking water has been linked to the development of forestomach tumors in male rats. nih.gov The carcinogenic effects of NDPA are not limited to rodents, as liver tumors have also been observed in monkeys following intraperitoneal injection. nih.gov

Acute high-dose exposure to NDPA in animal models has been shown to induce significant liver damage, characterized by hepatic centrilobilular necrosis and fatty degeneration. cdc.gov Studies in rats have demonstrated that oral administration of NDPA can lead to hepatocellular necrosis, hypertrophy, and vacuolation. cdc.gov In mice, acute exposure resulted in hepatocellular swelling. cdc.gov

The metabolism of NDPA is a critical factor in its toxicity. The compound is metabolized by cytochrome P450 enzymes, primarily through α-hydroxylation, leading to the formation of reactive intermediates that can alkylate DNA. mdpi.com This metabolic activation is considered a key step in the initiation of carcinogenesis. mdpi.com It is noteworthy that metabolites of NDPA have also been found to be carcinogenic in hamsters and rats. epa.gov

The following table summarizes the key systemic biological perturbations observed in preclinical studies of N-Nitrosodi-n-propylamine.

| Species | Route of Administration | Target Organ(s) | Observed Effects |

| Rat | Drinking Water, Gavage, Subcutaneous Injection | Liver, Esophagus, Nasal Cavity, Kidney, Forestomach, Tongue | Hepatocellular carcinoma, Esophageal papilloma and carcinoma, Nasal adenocarcinoma, Kidney adenoma and adenocarcinoma, Forestomach tumors, Tongue tumors |

| Mouse | Gavage | Forestomach, Lung | Forestomach papilloma and carcinoma, Pulmonary adenoma |

| Hamster | Intratracheal Instillation, Subcutaneous Injection | Respiratory Tract, Lung, Nasal and Paranasal Sinus Cavities, Laryngobronchial Tract | Tracheal tumors, Lung tumors, Nasal and paranasal sinus tumors, Laryngobronchial tract tumors |

| Monkey | Intraperitoneal Injection | Liver | Hepatocellular carcinoma |

Translational Research Paradigms and Their Applicability to CCRIS 6861

Translational research aims to bridge the gap between basic scientific discoveries and their application in clinical practice to improve human health. In the context of a chemical like N-Nitrosodi-n-propylamine, the goal of translational research would be to use the extensive preclinical data to inform human health risk assessments and potentially develop strategies for prevention or mitigation of exposure-related harm. However, the translation of preclinical findings for NDPA to humans is fraught with challenges.

A significant hurdle is the lack of human epidemiological studies specifically evaluating the relationship between NDPA exposure and cancer. nih.govnih.gov The existing toxicological database for NDPA is derived almost exclusively from animal studies. cdc.gov While these studies provide strong evidence for its carcinogenicity in multiple species, direct extrapolation of these findings to humans is not straightforward.

One of the primary reasons for this translational difficulty lies in species-specific differences in metabolism. The metabolic activation of nitrosamines by cytochrome P450 enzymes can vary significantly between species, which can influence organ-specific toxicity and carcinogenic potency. nih.gov Therefore, caution must be exercised when extrapolating the observed tumor sites and incidence rates from animal models to predict human cancer risk. nih.gov

The absence of identified biomarkers of exposure for NDPA in humans further complicates translational efforts. nih.gov Biomarkers could provide a means to quantify human exposure levels and correlate them with potential health effects. Without such tools, it is difficult to validate the relevance of the exposure levels used in animal studies to those experienced by human populations.

Given these limitations, the applicability of current translational research paradigms to NDPA is largely focused on risk assessment and the establishment of regulatory guidelines to minimize human exposure. The robust evidence of carcinogenicity in animal models has led to the classification of NDPA as a probable human carcinogen by regulatory agencies. cdc.gov This classification, in itself, is a product of a translational process, where preclinical data is interpreted to predict potential human hazard.

Future translational research for NDPA would benefit from studies that aim to understand its metabolism and mechanisms of action in human-derived in vitro systems. Such studies could help to elucidate the relevance of the metabolic pathways observed in animals to humans and provide a more robust basis for risk assessment.

Methodological Advancements in Preclinical Research Relevant to this compound

Recent advancements in preclinical research methodologies offer promising avenues for a more refined and human-relevant assessment of the risks associated with N-Nitrosodi-n-propylamine. These new approach methodologies (NAMs) are moving away from traditional animal testing towards in vitro and in silico models that can provide mechanistic insights into toxicity.

A significant development is the use of three-dimensional (3D) cell culture models, particularly those using human-derived cells. For instance, studies on various nitrosamines using metabolically competent human HepaRG cells, which can differentiate into hepatocyte-like cells, have shown that 3D spheroid cultures are more sensitive in detecting genotoxicity compared to conventional 2D monolayer cultures. fda.govresearchgate.netfda.govnih.gov This increased sensitivity is attributed to the higher levels of cytochrome P450 activity in 3D models, which more closely mimics the metabolic capabilities of the human liver. researchgate.netnih.gov The application of such 3D models to study NDPA could provide more accurate data on its genotoxic potential in human cells and help to address the uncertainties associated with inter-species extrapolation.

The following table illustrates the comparative sensitivity of 2D and 3D HepaRG cell models in detecting the genotoxicity of various nitrosamines, highlighting the potential of 3D models for future studies on NDPA.

| Nitrosamine | Genotoxicity in 2D HepaRG Cells | Genotoxicity in 3D HepaRG Spheroids |

| N-nitrosodibutylamine (NDBA) | Positive | Positive |

| N-nitrosodiethylamine (NDEA) | Positive | Positive |

| N-nitrosodimethylamine (NDMA) | Positive | Positive |

| N-nitroso-N-methyl-4-aminobutyric acid (NMBA) | Negative | Positive |

| N-nitrosomethylphenylamine (NMPA) | Negative | Positive |

Another promising area of methodological advancement is the development of organ-on-a-chip (OoC) technology. nih.govamegroups.orgresearchgate.net These microfluidic devices contain living human cells in a 3D microenvironment that recapitulates the key physiological functions of an organ. nih.govresearchgate.net Liver-on-a-chip models, for example, could be used to study the metabolism and hepatotoxicity of NDPA in a dynamic system that mimics human liver physiology more closely than static cell cultures. amegroups.org The ability to connect multiple organ chips, creating a "human-on-a-chip," could in the future allow for the investigation of the systemic effects of NDPA and its metabolites on interconnected organ systems. researchgate.net

In silico approaches, such as quantitative structure-activity relationship (QSAR) modeling, are also becoming increasingly sophisticated. These computational models can predict the toxicity of chemicals based on their molecular structure and physicochemical properties. As more data on the genotoxicity and carcinogenicity of a wider range of nitrosamines become available, these models can be refined to more accurately predict the potential risks of compounds like NDPA.

These methodological advancements hold the potential to significantly improve the preclinical evaluation of NDPA by providing more human-relevant data, reducing the reliance on animal testing, and offering deeper insights into its mechanisms of toxicity. Integrating these advanced models into future research on NDPA will be crucial for bridging the existing translational gaps and improving human health risk assessment.

Computational and Cheminformatic Approaches in Ccris 6861 Research

Quantitative Structure-Activity Relationship (QSAR) Modeling for CCRIS 6861 Analogues

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a compound and its biological activity or physicochemical properties. By analyzing a series of compounds (analogues) with known activities, QSAR models can predict the activity of new or untested compounds based on their molecular descriptors. These descriptors can range from simple physicochemical properties (e.g., logP, molecular weight) to more complex electronic and steric parameters. The goal is to identify structural features that contribute to or detract from a desired activity, thereby guiding the design of new compounds with improved properties.

Despite the general utility of QSAR in chemical research, specific, detailed QSAR studies or models developed directly for this compound (2-ethoxyacetic acid) or its close analogues as primary subjects of investigation were not identified in the surveyed literature. While 2-ethoxyacetic acid is mentioned as a potential teratogenic metabolite in the context of QSAR models for other glycol ethers, dedicated QSAR research focused on predicting its own activities or properties, or those of its direct structural analogues, is not widely reported. rivm.nlniph.go.jp

Molecular Dynamics Simulations and Docking Studies of this compound-Target Complexes

Molecular Dynamics (MD) simulations and molecular docking studies are powerful computational tools used to investigate the dynamic behavior of molecules and their interactions with biological targets, such as proteins or enzymes. Molecular docking predicts the preferred orientation of a ligand (like this compound) when it binds to a receptor, estimating the binding affinity and elucidating key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions). MD simulations, on the other hand, provide insights into the time-dependent behavior of molecular systems, allowing researchers to observe conformational changes, stability of complexes, and solvent effects over time. These methods are crucial for understanding mechanisms of action, identifying potential drug targets, and optimizing lead compounds.

Specific molecular dynamics simulations or docking studies that directly involve this compound (2-ethoxyacetic acid) as a ligand interacting with defined biological targets were not found in the conducted literature search. While general principles and applications of molecular docking and MD simulations are widely discussed in various studies sigmaaldrich.combenchchem.comepa.govresearchgate.netdovepress.comresearchgate.netmdpi.comnih.gov, their direct application to characterize this compound's interactions with specific biological macromolecules is not prominently featured.

Cheminformatics Tools for Analyzing this compound's Chemical Space

Cheminformatics encompasses the application of computational and informational techniques to solve problems in chemistry. For a compound like this compound, cheminformatics tools can be used to analyze its chemical space, which refers to the collection of all possible chemical structures related to a given compound. This includes analyzing physicochemical properties, identifying structural alerts (substructures associated with specific biological effects or toxicities), performing similarity searches to find structurally related compounds, and exploring diversity. Tools such as PubChem provide basic cheminformatic data including molecular formula, weight, IUPAC name, InChI, InChIKey, and SMILES strings, which are fundamental for such analyses. nih.govepa.govmolinstincts.comnist.gov

While basic chemical information for this compound is available in public databases thegoodscentscompany.comnih.govhmdb.casigmaaldrich.comepa.govmolinstincts.comnist.govthermofisher.comsielc.com, detailed cheminformatics analyses specifically focusing on exploring the broader chemical space of this compound, such as scaffold hopping, comprehensive diversity analysis, or advanced structural alert profiling beyond its known metabolic role, were not identified as dedicated research efforts.

Machine Learning and Artificial Intelligence Applications in this compound Research

Machine Learning (ML) and Artificial Intelligence (AI) are increasingly being applied in chemical research to accelerate discovery, predict properties, and optimize processes. In the context of chemical compounds, ML/AI models can be trained on large datasets of chemical structures and their associated properties (e.g., activity, toxicity, ADMET properties) to make predictions for new compounds. Techniques such as neural networks, random forests, and support vector machines are commonly employed. These applications can range from virtual screening for new drug candidates to predicting environmental fate or human health effects.

Data Mining and Integration of Publicly Available Datasets on this compound

Data mining involves extracting meaningful patterns and insights from large datasets, while data integration combines information from various sources to create a more comprehensive view. For chemical compounds, this often means aggregating data from public databases like PubChem, ChEMBL, ToxNet, and the Human Metabolome Database (HMDB). This can reveal correlations between structure and various properties, identify trends in compound activity, or build a more complete profile of a compound's known biological and physicochemical characteristics.

Future Directions and Emerging Research Avenues for Ccris 6861

Development of Advanced Probes and Tools for CCRIS 6861 Research

Advancing the study of N-Nitroso-N-propylurea will be greatly facilitated by the development of specialized probes and research tools. Currently, there is a lack of probes designed specifically for the detection and quantification of PNU and its metabolites in biological systems.

Future research could focus on the synthesis of fluorescently labeled PNU analogues or the development of monoclonal antibodies that specifically recognize PNU-DNA adducts. nih.gov Such tools would be invaluable for in situ visualization of PNU distribution and its interaction with cellular macromolecules in tissues and cells.

Furthermore, the development of novel electrochemical biosensors could provide a rapid and sensitive method for detecting PNU in various samples. acs.orgdigitellinc.comresearchgate.netmdpi.comnih.gov These sensors could be based on the electrochemical oxidation or reduction of the nitroso group or could utilize DNA-modified electrodes to detect PNU-induced DNA damage. acs.orgresearchgate.net

Exploration of Novel Academic Hypotheses

While the genotoxic and carcinogenic properties of N-Nitroso-N-propylurea are well-established through its mechanism of DNA alkylation, there are several novel academic hypotheses that warrant further investigation. nih.gov These include exploring its potential neurotoxicity and its effects on specific cellular signaling pathways.

Given that some N-nitroso compounds have been shown to induce tumors of the nervous system in animal models, a hypothesis to be explored is the potential neurotoxic effects of PNU. epa.gov Research in this area could investigate whether PNU can cross the blood-brain barrier and induce neuronal damage or glial cell proliferation.

Another emerging area of research for related nitrosoureas, such as N-nitroso-N-methylurea (NMU) and N-nitroso-N-ethylurea (NEU), is their ability to upregulate cellular NF-kappaB activity through a protein kinase C-dependent pathway. nih.gov Future studies could investigate whether PNU shares this mechanism, which could have implications for its role in inflammation and cell survival pathways.

Collaborative Research Initiatives and Data Sharing in this compound Studies

The complexity of studying the biological effects of compounds like N-Nitroso-N-propylurea underscores the importance of collaborative research and data sharing. Initiatives that pool data and expertise can accelerate scientific progress and avoid duplication of effort.

A notable example in the broader field of nitrosamine research is the Lhasa Limited Complex Nitrosamines data sharing initiative. lhasalimited.org This consortium allows for the sharing of Ames mutagenicity data on structurally complex nitrosamines, enabling more accurate structure-activity relationship (SAR) modeling. lhasalimited.org While it is not publicly disclosed whether data on PNU is included, such platforms provide a valuable model for future collaborative efforts focused on specific classes of chemical compounds. The goal of these initiatives is to create a common framework to understand and assess the risks associated with these compounds. usp.org

Future initiatives could focus on creating a centralized database for all "omics" data generated from studies on PNU and related short-chain nitrosoureas. This would provide a valuable resource for researchers to conduct meta-analyses and develop more robust computational models of PNU's biological activity.

Bridging Fundamental Discoveries with Potential Academic Applications

The fundamental discovery of N-Nitroso-N-propylurea's potent carcinogenic activity has led to its widespread use as a tool compound in academic research. nih.govnih.gov Its primary application is in the induction of tumors in animal models, which are then used to study the mechanisms of carcinogenesis and to test the efficacy of potential anti-cancer therapies. medchemexpress.com

For example, PNU has been used to induce tumors in various organs in laboratory animals, providing valuable models for studying specific types of cancer. epa.gov This allows researchers to investigate the genetic and molecular changes that occur during tumor development and progression in a controlled experimental setting.

Building on this, future academic applications could involve using PNU to study the role of specific DNA repair pathways in preventing carcinogenesis. By exposing cells or organisms with genetic deficiencies in particular repair pathways to PNU, researchers can elucidate the relative importance of these pathways in protecting against PNU-induced DNA damage.

Furthermore, the specific mutation signatures induced by PNU could be used in genetic toxicology studies to understand the mechanisms of mutagenesis. oup.com By characterizing the types of mutations caused by PNU, researchers can gain insights into the processes of DNA replication and repair.

Interactive Table: Academic Applications of N-Nitroso-N-propylurea

| Application Area | Specific Use | Research Goal |

|---|---|---|

| Cancer Research | Induction of tumors in animal models | Study mechanisms of carcinogenesis, test anti-cancer therapies. |

| DNA Repair Studies | Induce DNA damage in cells with specific gene knockouts | Elucidate the role of different DNA repair pathways. |

Q & A

Basic Research Questions

Q. What are the key structural features of Ccris 6861, and how do they influence experimental design in biological studies?

- Answer : this compound’s tetracyclic core and functional groups (e.g., acetyl, formyl, and carbamoylmethyl moieties) enable diverse interactions with molecular targets like enzymes and receptors. When designing experiments, prioritize assays that exploit these groups—for example, fluorescence quenching to study binding kinetics or mass spectrometry to track functional group reactivity. Ensure purity (>95% by HPLC) to avoid confounding results from impurities .

Q. What are standard protocols for synthesizing and characterizing this compound in academic labs?

- Answer : Synthesis involves three stages: (1) core tetracyclic structure assembly via [4+2] cycloaddition, (2) functional group modifications (e.g., acetylation of hydroxyl groups), and (3) final purification via column chromatography. Characterization requires NMR (¹H/¹³C) for structural confirmation, HPLC for purity assessment, and LC-MS to verify molecular weight (447.4 g/mol). For reproducibility, document reaction conditions (temperature, solvent ratios) and validate batches using reference spectra .

Q. How can researchers assess the bioactivity of this compound in enzyme inhibition studies?

- Answer : Use kinetic assays (e.g., spectrophotometric monitoring of substrate depletion) with purified enzymes. For example, in kinase inhibition studies, pre-incubate this compound with the enzyme, then add ATP and a fluorescent substrate. Compare IC₅₀ values across replicates and validate via Western blotting for downstream signaling effects. Include positive/negative controls (e.g., known inhibitors) to contextualize potency .

Advanced Research Questions

Q. How should researchers design experiments to resolve contradictory data on this compound’s mechanism of action across studies?

- Answer : Contradictions may arise from assay variability (e.g., cell lines vs. recombinant proteins) or off-target effects. Adopt a multi-tiered approach:

- Tier 1 : Validate findings in orthogonal assays (e.g., SPR for binding affinity vs. cellular viability assays).

- Tier 2 : Use CRISPR-edited cell lines to confirm target specificity.

- Tier 3 : Perform metabolomic profiling to identify unintended pathway modulation.

Cross-reference results with databases like CCRIS to identify contextual factors (e.g., dose-dependent effects) .

Q. What strategies optimize functional group modifications of this compound to enhance target specificity while minimizing toxicity?

- Answer : Use structure-activity relationship (SAR) studies guided by computational docking (e.g., AutoDock Vina). For example:

- Replace the acetyl group with a sulfonamide to improve hydrogen bonding with catalytic residues.

- Introduce steric hindrance (e.g., tert-butyl) at position 8 to reduce off-target binding.

Validate modifications via cytotoxicity assays (MTT/CCK-8) and compare selectivity indices (SI = IC₅₀ normal cells / IC₅₀ target cells) .

Q. How can computational methods complement experimental data to predict this compound’s interactions with novel molecular targets?

- Answer : Combine molecular dynamics (MD) simulations (e.g., GROMACS) with machine learning models trained on CCRIS carcinogenicity data. For example:

- Train a neural network on structural descriptors (e.g., logP, polar surface area) to predict binding affinity.

- Validate predictions using SPR or ITC for thermodynamic profiling.

Cross-check results against ToxCast databases to flag potential adverse effects .

Methodological Best Practices

- Data Contradiction Analysis : Apply the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize hypotheses. Use meta-analysis tools (e.g., RevMan) to aggregate data from disparate studies, weighting results by sample size and assay robustness .

- Reproducibility : Follow the Beilstein Journal’s guidelines: publish step-by-step synthetic protocols in supplementary materials and share raw NMR/HPLC data via repositories like Zenodo .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.